molecular formula C4H9N5O4S B147540 4,5,6-Triaminopyrimidine sulfate CAS No. 49721-45-1

4,5,6-Triaminopyrimidine sulfate

Cat. No.: B147540
CAS No.: 49721-45-1
M. Wt: 223.21 g/mol
InChI Key: RKJICTKHLYLPLY-UHFFFAOYSA-N
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Description

4,5,6-Triaminopyrimidine sulfate is a heterocyclic compound with the chemical formula C4H9N5O4S and a molecular weight of 223.21 g/mol . It is characterized by the presence of three amino groups attached to a pyrimidine ring and a sulfate group.

Chemical Reactions Analysis

Types of Reactions

4,5,6-Triaminopyrimidine sulfate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the amino groups.

    Substitution: The amino groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include formic acid, sulfuric acid, and zinc dust . The reactions typically occur under controlled temperatures and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include 4,5,6-triaminopyrimidine sulfite and various derivatives used in further chemical synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of three amino groups and a sulfate group, which confer specific chemical properties and reactivity. This makes it a valuable compound in various chemical and biological applications .

Properties

IUPAC Name

pyrimidine-4,5,6-triamine;sulfuric acid
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InChI

InChI=1S/C4H7N5.H2O4S/c5-2-3(6)8-1-9-4(2)7;1-5(2,3)4/h1H,5H2,(H4,6,7,8,9);(H2,1,2,3,4)
Source PubChem
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InChI Key

RKJICTKHLYLPLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=N1)N)N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N5O4S
Source PubChem
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Related CAS

49721-45-1, 118-70-7 (Parent)
Record name 4,5,6-Pyrimidinetriamine, sulfate (1:1)
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Record name 4,5,6-Pyrimidinetriamine, sulfate (1:1)
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Record name 4,5,6-Pyrimidinetriamine, sulfate (1:?)
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DSSTOX Substance ID

DTXSID90885904
Record name 4,5,6-Pyrimidinetriamine, sulfate (1:1)
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Molecular Weight

223.21 g/mol
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CAS No.

68738-86-3, 49721-45-1
Record name 4,5,6-Pyrimidinetriamine, sulfate (1:?)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 4,5,6-triaminopyrimidine sulfate in the synthesis of adenine?

A1: this compound serves as a key starting material in the synthesis of adenine. When reacted with 4-isothiocyanato-4-methylpentan-2-one in DMF, it yields two products: compound (8a) and compound (8b). These compounds, under slightly acidic conditions (pH ~4), undergo further transformations to form a mixture of compounds, including adenine derivatives (9b) and (10b). []

Q2: Can this compound be used to synthesize other biologically relevant molecules besides adenine?

A2: Yes, research indicates that this compound can be utilized in the synthesis of guanine, another important purine base. By reacting it with morpholinium [13C]formate at 200°C, [8-13C]guanine is produced with a yield of 85%. [] This highlights the versatility of this compound as a building block for synthesizing significant purine bases.

Q3: Are there any analytical methods for detecting this compound?

A3: Yes, photometric procedures have been developed for monitoring the levels of this compound in air samples. These methods exhibit a sensitivity of 0.25 mg/L and have been used to establish general exposure levels for this compound. []

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